![molecular formula C12H15Cl2NO2S B5596538 1-[(2,6-dichlorophenyl)sulfonyl]azepane](/img/structure/B5596538.png)
1-[(2,6-dichlorophenyl)sulfonyl]azepane
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Overview
Description
Scientific Research Applications
Biological Probes and Imaging Agents
DAS derivatives can selectively label biological targets. Researchers functionalize them with fluorophores, radioisotopes, or other imaging tags. These probes help visualize cellular processes, study protein interactions, and track drug distribution.
In addition to these six applications, it’s worth noting that DAS has analogs like ((2,6-dichlorophenyl)sulfonyl)glycine and 1-(2,6-Dichlorophenyl)biguanide , which also contribute to various scientific fields. Keep exploring the fascinating world of DAS and its derivatives! 🌟
Mechanism of Action
Target of Action
For instance, some are known to inhibit enzymes involved in DNA damage repair processes .
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its target through the formation of sigma bonds, similar to other compounds with a pyrrolidine ring .
Biochemical Pathways
Compounds with similar structures have been reported to participate in electrophilic aromatic substitution reactions .
Result of Action
Similar compounds have been reported to have various biological activities, including inhibitory effects on certain enzymes .
properties
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-10-6-5-7-11(14)12(10)18(16,17)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCLMCILHJMOBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.